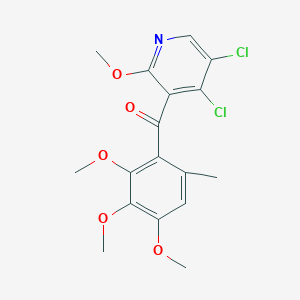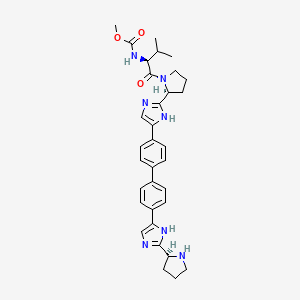
γ-Hydroxybutyric Acid Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
γ-Hydroxybutyric Acid Glucuronide is a metabolite of γ-Hydroxybutyric Acid, a compound known for its presence in the central nervous system and its use in both therapeutic and illicit contexts. This glucuronide conjugate is formed through the process of glucuronidation, a biochemical pathway that enhances the solubility of compounds, facilitating their excretion from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of γ-Hydroxybutyric Acid Glucuronide typically involves the enzymatic conjugation of γ-Hydroxybutyric Acid with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase. The reaction conditions generally include an aqueous environment with a pH range of 6.5 to 7.5, and the presence of cofactors such as UDP-glucuronic acid .
Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its primary formation as a metabolic byproduct rather than a target compound for large-scale synthesis. the principles of enzymatic glucuronidation can be applied in bioreactors for controlled production .
Analyse Des Réactions Chimiques
Types of Reactions: γ-Hydroxybutyric Acid Glucuronide primarily undergoes hydrolysis, where it is converted back to γ-Hydroxybutyric Acid and glucuronic acid. This reaction is facilitated by the enzyme β-glucuronidase .
Common Reagents and Conditions:
Hydrolysis: Enzyme β-glucuronidase, aqueous buffer solutions, pH 5.0 to 7.0.
Oxidation and Reduction: These reactions are less common for the glucuronide form but may occur under specific conditions involving strong oxidizing or reducing agents.
Major Products:
Hydrolysis: γ-Hydroxybutyric Acid and glucuronic acid.
Applications De Recherche Scientifique
γ-Hydroxybutyric Acid Glucuronide has several applications in scientific research:
Forensic Toxicology: Used as a biomarker for γ-Hydroxybutyric Acid ingestion, extending the detection window in biological samples.
Pharmacokinetics: Studied to understand the metabolism and excretion pathways of γ-Hydroxybutyric Acid.
Clinical Research: Investigated for its potential role in therapeutic monitoring and drug development.
Mécanisme D'action
The primary mechanism of action for γ-Hydroxybutyric Acid Glucuronide involves its formation and subsequent hydrolysis. The glucuronidation process increases the solubility of γ-Hydroxybutyric Acid, facilitating its excretion. Upon hydrolysis, the released γ-Hydroxybutyric Acid can exert its effects by binding to γ-aminobutyric acid B receptors and γ-Hydroxybutyric Acid receptors in the brain, influencing neurotransmission and producing sedative effects .
Comparaison Avec Des Composés Similaires
γ-Hydroxybutyric Acid: The parent compound, known for its central nervous system effects.
γ-Butyrolactone: A precursor that is metabolized to γ-Hydroxybutyric Acid in the body.
1,4-Butanediol: Another precursor that is converted to γ-Hydroxybutyric Acid.
Uniqueness: γ-Hydroxybutyric Acid Glucuronide is unique in its role as a metabolic conjugate, providing a longer detection window for γ-Hydroxybutyric Acid exposure and offering insights into the metabolic pathways of γ-Hydroxybutyric Acid .
Propriétés
Numéro CAS |
1439527-93-1 |
|---|---|
Formule moléculaire |
C10H16O9 |
Poids moléculaire |
280.23 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-(3-carboxypropoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O9/c11-4(12)2-1-3-18-10-7(15)5(13)6(14)8(19-10)9(16)17/h5-8,10,13-15H,1-3H2,(H,11,12)(H,16,17)/t5-,6-,7+,8-,10+/m0/s1 |
Clé InChI |
XHBNGIHZUGLAMW-XWIWCORWSA-N |
SMILES isomérique |
C(CC(=O)O)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
SMILES canonique |
C(CC(=O)O)COC1C(C(C(C(O1)C(=O)O)O)O)O |
Synonymes |
β-D-Glucopyranosiduronic Acid 3-Carboxypropyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




